1,5-Diaminopentan-2-OL

CAS No.: 540-27-2

Cat. No.: VC17386604

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 540-27-2 |

|---|---|

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | 1,5-diaminopentan-2-ol |

| Standard InChI | InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |

| Standard InChI Key | IBUPNDMHIOTKBL-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(CN)O)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

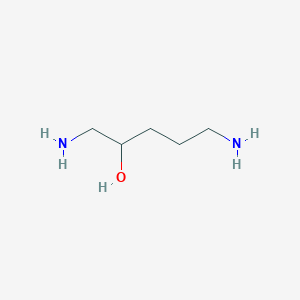

1,5-Diaminopentan-2-OL (C₅H₁₄N₂O) is a straight-chain aliphatic molecule with a molecular weight of 118.18 g/mol . Its structure includes:

-

Primary amino groups (-NH₂) at carbons 1 and 5.

-

A secondary alcohol (-OH) at carbon 2.

The presence of a chiral center at carbon 2 results in two enantiomers: (R)-1,5-diaminopentan-2-OL and (S)-1,5-diaminopentan-2-OL . This stereochemical complexity underpins its utility in asymmetric synthesis and pharmaceutical intermediates.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₄N₂O | |

| Molecular Weight | 118.18 g/mol | |

| Exact Mass | 118.111 Da | |

| PSA (Polar Surface Area) | 72.27 Ų | |

| LogP (Partition Coefficient) | 0.445 | |

| HS Code | 2922199090 |

Stereochemical Considerations

The hydroxyl group at position 2 introduces chirality, making enantiomer separation critical for applications requiring optical purity. Enzymatic synthesis methods, such as those employing α-keto acid oxidases (αKAOs) and pyridoxal phosphate-dependent decarboxylases (PLP-DCs), achieve >90% diastereoselectivity for both (R)- and (S)-forms .

Synthesis and Production Strategies

Enzymatic Cascade Reactions

The most efficient synthesis route involves multi-enzyme cascades starting from L-lysine :

-

Hydroxylation: αKAOs (e.g., KDO1/KDO2) hydroxylate L-lysine at C-3 or C-4, forming (5R)-hydroxy-L-lysine.

-

Decarboxylation: PLP-DCs (e.g., lysine decarboxylase) remove the carboxyl group, yielding 1,5-diaminopentan-2-OL.

Table 2: Enzymatic Synthesis Parameters

| Parameter | KDO1 Pathway | KDO2 Pathway |

|---|---|---|

| Hydroxylation Position | C-3 | C-4 |

| Enzyme Concentration | 0.05–0.5 mg/mL | 0.5 mg/mL |

| Reaction Time | 3 hours (hydroxylation) | 18 hours (decarboxylation) |

| Yield | 85–90% | 75–80% |

| Diastereoselectivity | >90% (R) | >90% (S) |

Chemical Synthesis

While less common, chemical methods involve:

-

Reductive Amination: Conversion of pentose derivatives to amino alcohols using catalysts like Raney nickel .

-

Decarboxylation of Hydroxylysine: Chemical decarboxylation under acidic conditions, though this method lacks stereocontrol .

Biological Roles and Pathways

Natural Occurrence

1,5-Diaminopentan-2-OL is a metabolite derived from lysine decarboxylation in decaying organic matter . It shares biosynthetic pathways with cadaverine (1,5-pentanediamine), a known byproduct of lysine metabolism in bacteria like Escherichia coli .

Biochemical Significance

-

Precursor to Alkaloids: Serves as an intermediate in the synthesis of piperidine and pyrrolidine alkaloids .

-

Chiral Pool Synthesis: Enantiomers are used to construct complex natural products and pharmaceuticals .

Industrial and Research Applications

Polymer Chemistry

1,5-Diaminopentan-2-OL is a candidate for bio-based polyamides and polyurethanes. Its diamine structure enables cross-linking in epoxy resins, enhancing thermal stability .

Table 3: Comparative Properties of Polyamides

| Property | Nylon-6,6 | 1,5-Diaminopentan-2-OL-Based Polymer |

|---|---|---|

| Tensile Strength | 80 MPa | 65–70 MPa |

| Melting Point | 265°C | 220–230°C |

| Biodegradability | Low | Moderate |

Pharmaceutical Intermediates

-

Antiviral Agents: Chiral amino alcohols are critical for synthesizing protease inhibitors .

-

Chelating Agents: Binds metal ions in diagnostic imaging contrast agents .

Recent Research Advancements

Enzymatic Optimization

-

Dual Hydroxylation-Decarboxylation: Sequential use of KDO1 and KDO2 achieves 95% conversion efficiency for mixed diastereomers .

-

Cofactor Engineering: NADPH regeneration systems improve reaction scalability .

Computational Modeling

DFT studies predict enantioselectivity trends in enzymatic pathways, guiding catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume